molecular formula C15H22N2O4 B11718536 tert-butyl 8-(2-hydroxyethyl)-2,3-dihydropyrido[2,3-e][1,4]oxazepine-1(5H)-carboxylate

tert-butyl 8-(2-hydroxyethyl)-2,3-dihydropyrido[2,3-e][1,4]oxazepine-1(5H)-carboxylate

Cat. No.: B11718536
M. Wt: 294.35 g/mol
InChI Key: APYJAPDWPINNES-UHFFFAOYSA-N
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Description

tert-butyl 8-(2-hydroxyethyl)-2,3-dihydropyrido[2,3-e][1,4]oxazepine-1(5H)-carboxylate: is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethyl group, and a dihydropyrido oxazepine core

Preparation Methods

The synthesis of tert-butyl 8-(2-hydroxyethyl)-2,3-dihydropyrido[2,3-e][1,4]oxazepine-1(5H)-carboxylate involves several steps. One common synthetic route includes the following steps:

    Formation of the dihydropyrido oxazepine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl group: This step typically involves the use of tert-butyl carbamate as a reagent.

    Addition of the hydroxyethyl group: This can be done through a nucleophilic substitution reaction using an appropriate hydroxyethylating agent.

The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

tert-butyl 8-(2-hydroxyethyl)-2,3-dihydropyrido[2,3-e][1,4]oxazepine-1(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups using suitable nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures .

Scientific Research Applications

tert-butyl 8-(2-hydroxyethyl)-2,3-dihydropyrido[2,3-e][1,4]oxazepine-1(5H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 8-(2-hydroxyethyl)-2,3-dihydropyrido[2,3-e][1,4]oxazepine-1(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl 8-(2-hydroxyethyl)-2,3-dihydropyrido[2,3-e][1,4]oxazepine-1(5H)-carboxylate can be compared with other similar compounds, such as:

    tert-butyl N-(2-hydroxyethyl)carbamate: This compound has a similar tert-butyl and hydroxyethyl group but lacks the dihydropyrido oxazepine core.

    tert-butyl N-(4-aminobutyl)carbamate: This compound has a tert-butyl group and an aminobutyl group, differing in the functional groups and core structure.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 8-(2-hydroxyethyl)-3,5-dihydro-2H-pyrido[2,3-e][1,4]oxazepine-1-carboxylate

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-7-9-20-10-11-4-5-12(6-8-18)16-13(11)17/h4-5,18H,6-10H2,1-3H3

InChI Key

APYJAPDWPINNES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2=C1N=C(C=C2)CCO

Origin of Product

United States

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